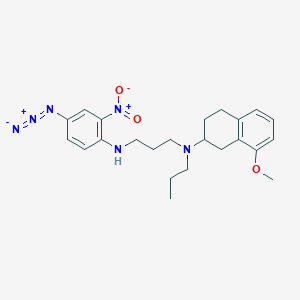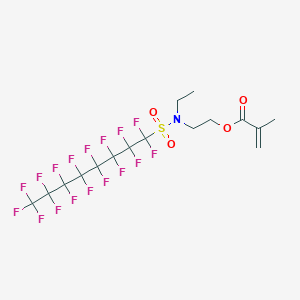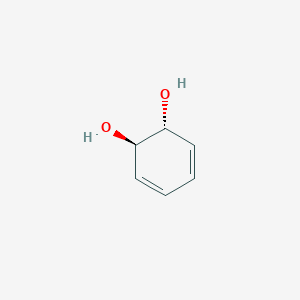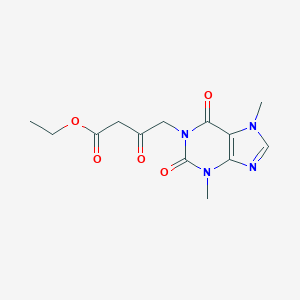
Carprofilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carprofilin is a protein that plays a crucial role in the regulation of actin dynamics in cells. It is involved in the formation of new actin filaments, as well as the stabilization of existing ones. Carprofilin has been the subject of extensive scientific research due to its importance in cellular processes such as cell migration, cell division, and neuronal development. In
Wirkmechanismus
Carprofilin binds to actin monomers and prevents them from polymerizing into new actin filaments. It also stabilizes existing actin filaments by binding to the ends of the filament and preventing depolymerization. This regulation of actin dynamics is essential for cellular processes such as cell migration and division.
Biochemische Und Physiologische Effekte
Carprofilin has been shown to have both biochemical and physiological effects on cells. Biochemically, carprofilin regulates actin dynamics by binding to actin monomers and filaments. Physiologically, carprofilin plays a crucial role in cellular processes such as cell migration, cell division, and neuronal development. It has also been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying carprofilin in the laboratory is that it can be synthesized using recombinant DNA technology. This allows for the production of highly pure and concentrated samples, which can be used for various experiments. However, one of the limitations of studying carprofilin is that it is a highly complex protein that interacts with many other proteins in the cell. Therefore, understanding its mechanism of action and physiological effects can be challenging.
Zukünftige Richtungen
There are many future directions for the study of carprofilin. One area of research is the development of new therapies for diseases such as cancer, Alzheimer's disease, and Parkinson's disease that target carprofilin. Another area of research is the development of new techniques for studying the interaction of carprofilin with other proteins in the cell. Additionally, understanding the role of carprofilin in other cellular processes such as cell adhesion and cytokinesis is an exciting area of research.
Synthesemethoden
Carprofilin is a protein that is naturally produced by cells in the body. However, it can also be synthesized in the laboratory using recombinant DNA technology. This involves inserting the gene that codes for carprofilin into a bacterial or mammalian expression system, which then produces the protein. The synthesized carprofilin is then purified using chromatography techniques to obtain a highly pure and concentrated sample.
Wissenschaftliche Forschungsanwendungen
Carprofilin has been extensively studied in the field of cell biology due to its crucial role in actin dynamics. It has been shown to be involved in the regulation of cell migration, cell division, and neuronal development. Carprofilin has also been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Therefore, understanding the mechanism of action and physiological effects of carprofilin is essential for the development of new therapies for these diseases.
Eigenschaften
CAS-Nummer |
101706-05-2 |
|---|---|
Produktname |
Carprofilin |
Molekularformel |
C13H16N4O5 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)-3-oxobutanoate |
InChI |
InChI=1S/C13H16N4O5/c1-4-22-9(19)5-8(18)6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
ODVAGOBDSRFERK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Kanonische SMILES |
CCOC(=O)CC(=O)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Andere CAS-Nummern |
101706-05-2 |
Synonyme |
carprofilin carprofiline carprophilline carprophylline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



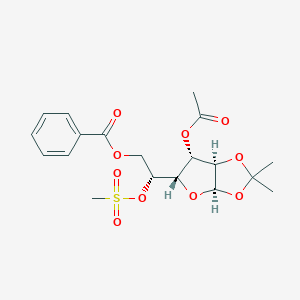
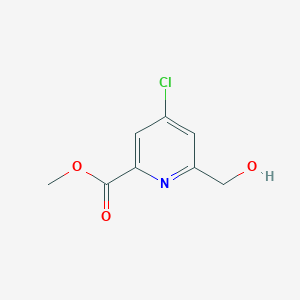
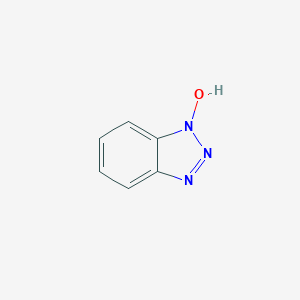

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)
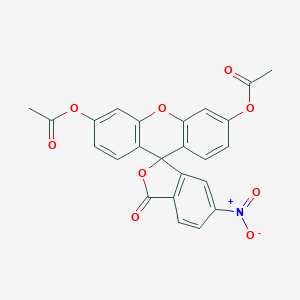
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
